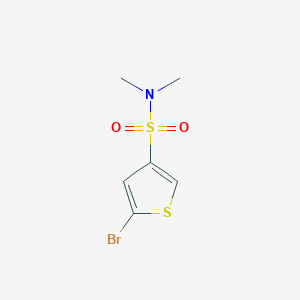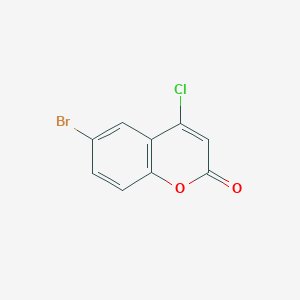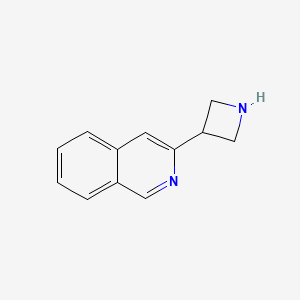
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a bromo and chloro substituent on a phenyl ring, along with a nitrile and ketone functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile typically involves multi-step organic reactions. One common method involves the reaction of 4-bromo-2-chlorobenzaldehyde with malononitrile in the presence of a base, followed by cyclization and oxidation steps . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromo and chloro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The ketone group can be reduced to an alcohol, and the nitrile group can be reduced to an amine.
Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Cyclization: Acidic or basic catalysts under controlled temperatures.
Major Products Formed
The major products formed from these reactions include substituted phenyl derivatives, alcohols, amines, and heterocyclic compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Bromo-2-chlorophenyl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-chlorophenol: Shares the bromo and chloro substituents but lacks the nitrile and ketone groups.
3-(4-Bromo-2-chlorophenyl)-2-propenenitrile: Similar structure but with a different functional group arrangement.
Uniqueness
The presence of both nitrile and ketone groups allows for diverse chemical transformations and interactions with biological targets .
Eigenschaften
Molekularformel |
C9H5BrClNO |
|---|---|
Molekulargewicht |
258.50 g/mol |
IUPAC-Name |
3-(4-bromo-2-chlorophenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C9H5BrClNO/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5H,3H2 |
InChI-Schlüssel |
VIPPLCMBACIPKZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Br)Cl)C(=O)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(benzylidene)bis(3-bromopyridine)ruthenium(II)](/img/structure/B13710733.png)

![7-Bromo-3,3-dibutyl-8-methoxy-5-phenyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B13710735.png)






![[16-borono-3,11,19-tris(2-ethylhexyl)-3,11,19-triazapentacyclo[10.7.0.02,10.04,9.013,18]nonadeca-1(12),2(10),4(9),5,7,13(18),14,16-octaen-6-yl]boronic acid](/img/structure/B13710772.png)
![3-(3,4-Dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)-oxomethyl]-2-propenenitrile](/img/structure/B13710774.png)

